molecular formula C14H28N4 B2433691 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856092-10-8

5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2433691
CAS No.: 1856092-10-8
M. Wt: 252.406
InChI Key: JPXNIPFVCFEBQC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazol-3-amine with diisobutylamine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-ethyl-1H-pyrazol-3-amine: A simpler derivative of pyrazole with similar chemical properties but lacking the diisobutylamino group.

    5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine: A closely related compound with a methyl group instead of an ethyl group at the 1-position.

    5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-4-amine: Another derivative with the amino group at the 4-position instead of the 3-position.

Properties

IUPAC Name

5-[[bis(2-methylpropyl)amino]methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4/c1-6-18-13(7-14(15)16-18)10-17(8-11(2)3)9-12(4)5/h7,11-12H,6,8-10H2,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNIPFVCFEBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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